3,4-Dimethoxy-beta-methyl-beta-nitrostyrene

Description

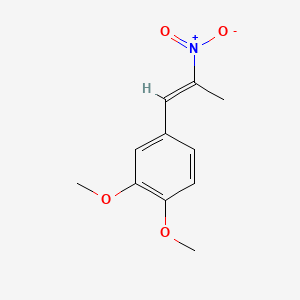

3,4-Dimethoxy-beta-methyl-beta-nitrostyrene is a nitro-substituted styrene derivative characterized by methoxy groups (-OCH₃) at the 3- and 4-positions of the benzene ring, along with a methyl (-CH₃) and nitro (-NO₂) group on the beta-carbon of the styrene chain. However, its detailed physicochemical and biological data remain less documented compared to its analogs .

Properties

IUPAC Name |

1,2-dimethoxy-4-[(E)-2-nitroprop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-8(12(13)14)6-9-4-5-10(15-2)11(7-9)16-3/h4-7H,1-3H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFBGRHDJMANRR-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=C(C=C1)OC)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC(=C(C=C1)OC)OC)/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801225075 | |

| Record name | 1,2-Dimethoxy-4-[(1E)-2-nitro-1-propen-1-yl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801225075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37629-53-1, 122-47-4 | |

| Record name | 1,2-Dimethoxy-4-[(1E)-2-nitro-1-propen-1-yl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37629-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dimethoxyphenyl)-2-nitropropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 122-47-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dimethoxy-4-[(1E)-2-nitro-1-propen-1-yl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801225075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-dimethoxyphenyl)-2-nitropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Classical Henry Condensation

The nitroaldol reaction between 3,4-dimethoxybenzaldehyde and nitroethane remains the most widely reported synthesis route. As detailed in, this method involves the following steps:

Reagents and Conditions :

-

3,4-Dimethoxybenzaldehyde : 1.66 g (10 mmol)

-

Nitroethane : 14.63 g (200 mmol)

-

Ammonium acetate : 2.71 g (35 mmol)

-

Glacial acetic acid : 5 mL

-

Temperature : Reflux at 50°C for 2 hours

-

Workup : Extraction with dichloromethane, drying over MgSO₄, and recrystallization from ethanol

Yield : 56.5% (1.26 g)

Melting Point : 66–68°C

The reaction proceeds via base-catalyzed deprotonation of nitroethane, followed by nucleophilic attack on the aldehyde carbonyl group. Ammonium acetate acts as a weak base to facilitate enolate formation, while acetic acid maintains an acidic medium to protonate intermediates and drive dehydration.

Mechanistic Insights

The Henry reaction mechanism involves three stages:

-

Enolate Formation : Nitroethane deprotonates to form a nitronate ion.

-

Nucleophilic Addition : The nitronate attacks the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde.

-

Dehydration : Acidic conditions eliminate water, yielding the α,β-unsaturated nitro compound.

Key Challenges :

Acidic Ionic Liquid-Catalyzed Synthesis

A patent by discloses a greener approach using ethanolamine-derived ionic liquids (e.g., [SFHEA][HSO₄]) as recyclable catalysts.

Procedure :

-

Catalyst Preparation : Ethanolamine reacts with chlorosulfonic acid to form zwitterionic [SFHEA], followed by ion exchange with H₂SO₄.

-

Reaction :

-

Molar Ratio : Nitroethane:3,4-dimethoxybenzaldehyde = 1.4:1

-

Catalyst Loading : 5 mol%

-

Solvent : Solvent-free

-

Temperature : 40–50°C for 3 hours

-

-

Workup : Ethyl acetate extraction and vacuum distillation

Advantages :

-

Yield : Comparable to classical methods (98.2% reported for analogous nitrostyrenes).

-

Sustainability : The ionic liquid is recoverable for ≥5 cycles without significant activity loss.

Reaction Optimization and Comparative Analysis

Impact of Substituents and Catalysts

Substituting the nitroalkane or modifying the aromatic ring alters reaction kinetics:

| Parameter | Classical Method | Ionic Liquid Method |

|---|---|---|

| Catalyst | NH₄OAc | [SFHEA][HSO₄] |

| Temperature | 50°C | 40–50°C |

| Reaction Time | 2 hours | 3 hours |

| Yield | 56.5% | Up to 98.2%* |

| Purification | Recrystallization | Distillation |

*Reported for analogous p-nitrostyrene synthesis.

β-Methyl substitution enhances steric hindrance, slightly reducing reactivity compared to unsubstituted β-nitrostyrenes. However, the electron-donating methoxy groups stabilize the transition state, offsetting this effect.

Analytical Characterization

Chemical Reactions Analysis

3,4-Dimethoxy-beta-methyl-beta-nitrostyrene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro compounds.

Reduction: Reduction of the nitro group can yield amines, which are valuable intermediates in organic synthesis.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include reducing agents like lithium aluminium hydride for reduction and oxidizing agents like potassium permanganate for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

- Precursor for Organic Synthesis : DMBS serves as a precursor in synthesizing various organic compounds such as dyes and pharmaceuticals.

- Chemical Reactions :

- Reduction : Can be reduced to form amines using lithium aluminum hydride.

- Oxidation : Capable of being oxidized to yield corresponding nitro compounds.

- Electrophilic Substitution : The nitro group allows for substitution reactions under specific conditions.

Biology

DMBS is studied for its potential biological activities:

- Antimicrobial Activity : Research indicates that DMBS derivatives exhibit antimicrobial properties against various strains. For instance, it showed significant activity against Candida albicans with a minimum inhibitory concentration (MIC) ranging from 32 to 128 μg/mL .

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| DMBS | 128 | Candida albicans |

| DMBS Derivative | 64 | Staphylococcus aureus |

| DMBS Derivative | 128 | Pseudomonas aeruginosa |

- Inhibition of Platelet Aggregation : Studies suggest that DMBS can inhibit platelet aggregation and protein tyrosine phosphorylation, indicating potential therapeutic applications in cardiovascular diseases .

Medicine

Research into the therapeutic applications of DMBS is ongoing:

- Cancer Research : DMBS has shown promise in inhibiting tumorigenesis in colorectal cancer cells through mechanisms involving reactive oxygen species (ROS) and mitochondrial dysfunction .

- Mechanism of Action : It interacts with molecular targets affecting cell signaling pathways related to proliferation and apoptosis .

Industry

DMBS is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in developing new industrial compounds and dyes.

Case Studies

- Antimicrobial Study : A study demonstrated that derivatives of DMBS exhibited varying levels of antimicrobial activity against bacterial and fungal strains. The most potent derivative was identified as having an MIC lower than that of DMBS itself .

- Cytotoxic Profile Assessment : Research indicated that DMBS derivatives could induce cytotoxic effects on cancer cell lines, highlighting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-beta-methyl-beta-nitrostyrene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can affect biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The primary analogs of 3,4-Dimethoxy-beta-methyl-beta-nitrostyrene include:

3,4-Methylenedioxy-beta-nitrostyrene (CAS 1485-00-3): Lacks the beta-methyl group, simplifying the structure while retaining the nitro functionality .

Key Structural Differences:

- Electron-Donating Effects : Methoxy and methylenedioxy groups enhance electron density on the aromatic ring, influencing reactivity in electrophilic substitutions.

- Steric Hindrance: The beta-methyl group in this compound may reduce rotational freedom and affect binding in biological systems compared to non-methylated analogs .

Physicochemical Properties

Notes:

- The methylenedioxy analog is well-documented, with commercial availability (Thermo Scientific™) and applications as a SYK inhibitor in biochemical assays .

Biological Activity

3,4-Dimethoxy-beta-methyl-beta-nitrostyrene (CAS No. 122-47-4) is a synthetic organic compound belonging to the nitrostyrene family. This compound has gained attention for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C₁₁H₁₃N₀₄

- Molecular Weight : 223.22 g/mol

- IUPAC Name : 1,2-dimethoxy-4-[(Z)-2-nitroprop-1-enyl]benzene

- SMILES : CC(=CC1=CC(=C(C=C1)OC)OC)N+[O-]

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes and proteins. It acts as an inhibitor of tyrosine kinases, which are crucial in cell signaling and proliferation pathways. Additionally, it has been shown to induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The minimal inhibitory concentration (MIC) values against various microbial strains are summarized in Table 1.

| Microbial Strain | MIC (μg/mL) |

|---|---|

| Candida albicans | 128 |

| Staphylococcus aureus | 64 |

| Pseudomonas aeruginosa | 256 |

The compound showed the highest activity against Candida albicans, indicating its potential as a therapeutic agent against fungal infections .

Anticancer Activity

The anticancer effects of this compound have been evaluated in various cancer cell lines. Notably, it has demonstrated pro-apoptotic effects in chronic lymphocytic leukemia (CLL) cell lines with IC₅₀ values ranging from 0.17 to 2.69 µM . The compound's ability to induce apoptosis is linked to its capacity to modulate ROS levels and affect mitochondrial integrity.

Table 2: IC₅₀ Values for Anticancer Activity

| Cell Line | IC₅₀ (µM) |

|---|---|

| HG-3 | 0.17 |

| PGA-1 | 0.35 |

| MUTU-I | <10 |

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics.

Case Studies

In a study focusing on the synthesis and biological evaluation of nitrostyrene derivatives, researchers found that modifications to the benzene ring significantly influenced the biological activity of these compounds. Specifically, the presence of methoxy groups enhanced the antimicrobial activity against Candida albicans compared to other functional groups .

Another case study highlighted the compound's role in inhibiting tumorigenesis in colorectal cancer cells through ROS-mediated mechanisms . This underscores the importance of further exploring its potential in cancer treatment strategies.

Q & A

What are the optimal reaction conditions for synthesizing 3,4-Dimethoxy-beta-methyl-beta-nitrostyrene, and how does solvent/catalyst choice influence yield?

Methodological Answer:

The compound is synthesized via a nitroaldol (Henry) reaction, typically involving a nitroalkane and an aldehyde precursor. Key parameters include:

- Catalyst Selection: Base catalysts (e.g., KOH or amines) are critical for deprotonation and facilitating nucleophilic attack. For example, highlights the use of nitroaldol reactions to synthesize derivatives, with yields influenced by steric and electronic effects .

- Solvent Polarity: Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing intermediates. Non-polar solvents may reduce side reactions but slow kinetics.

- Temperature Control: Reactions are often conducted at 50–80°C to balance activation energy and thermal decomposition risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.